2,5-Dibromothiophene
Overview
Description
2,5-Dibromothiophene is an organic compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of conjugated polymers and other advanced materials .
Mechanism of Action
Target of Action
2,5-Dibromothiophene is primarily used as a starting reagent in the synthesis of various organic compounds
Mode of Action
The compound’s mode of action is primarily through its ability to undergo polymerization by debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
Instead, it serves as a building block in the synthesis of more complex molecules that may interact with various biochemical pathways . For instance, it has been used in the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context and conditions of its use .
Result of Action
The primary result of this compound’s action is the formation of poly(2,5-thienylene) and other complex organic compounds . These compounds can have a wide range of molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of other reagents, temperature, and pH . These factors can affect the efficiency of its reactions and the stability of the resulting compounds.
Biochemical Analysis
Biochemical Properties
It is known that 2,5-Dibromothiophene can polymerize by debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This suggests that this compound may interact with certain enzymes or proteins that facilitate this reaction.
Molecular Mechanism
Its ability to polymerize to form poly(2,5-thienylene) suggests that it may interact with biomolecules at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene can be synthesized through the bromination of thiophene. One common method involves the addition of bromine in hydrobromic acid to thiophene, resulting in high yields of this compound . Another method includes the use of bromine in the presence of a solvent like benzene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen dance reactions, where the bromine atoms can be rearranged or substituted.
Polymerization: It polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene).
Cross-Coupling Reactions: It is used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nickel and Palladium Catalysts: Used in polymerization and cross-coupling reactions.
Bromine and Hydrobromic Acid: Used in the initial bromination of thiophene.
Major Products Formed:
Poly(2,5-thienylene): Formed through polymerization.
Various Substituted Thiophenes: Formed through cross-coupling reactions.
Scientific Research Applications
2,5-Dibromothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dichlorothiophene: Similar in structure but with chlorine atoms instead of bromine.
2,5-Diiodothiophene: Contains iodine atoms, making it more reactive due to the larger atomic size.
2,3,5-Tribromothiophene: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness of 2,5-Dibromothiophene: this compound is unique due to its balanced reactivity and stability, making it an ideal intermediate for various synthetic applications. Its ability to form conjugated polymers with desirable electronic properties sets it apart from other halogenated thiophenes .
Properties
IUPAC Name |
2,5-dibromothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDUUXRXJTAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73061-85-5 | |
Record name | Thiophene, 2,5-dibromo-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3062863 | |
Record name | Thiophene, 2,5-dibromo- | |
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Molecular Weight |
241.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dibromothiophene | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 2,5-Dibromothiophene | |
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CAS No. |
3141-27-3 | |
Record name | 2,5-Dibromothiophene | |
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Record name | 2,5-Dibromothiophene | |
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Record name | 2,5-DIBROMOTHIOPHENE | |
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Record name | Thiophene, 2,5-dibromo- | |
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Record name | Thiophene, 2,5-dibromo- | |
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Record name | 2,5-dibromothiophene | |
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Record name | 2,5-DIBROMOTHIOPHENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dibromothiophene?
A1: this compound has a molecular formula of C4H2Br2S and a molecular weight of 241.92 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, and elemental analysis to characterize this compound [, , , , ].
Q3: Is this compound stable under ambient conditions?
A3: While generally stable, some this compound derivatives can undergo spontaneous solid-state polymerization upon standing []. This reactivity highlights the influence of substituents on the compound's stability.
Q4: What factors influence the solubility of this compound-based polymers?
A4: The solubility of polythiophenes derived from this compound is significantly impacted by factors such as the nature of side chains, regioregularity, and the presence of electron-withdrawing or -donating groups [, , , ]. For instance, incorporating bulky phenylnaphthalene side chains can lead to decreased solubility [].
Q5: How is this compound employed in the synthesis of polythiophenes?
A5: this compound serves as a crucial monomer in various polymerization reactions, including Kumada-type coupling [], Grignard metathesis polymerization (GRIM) [, , ], nickel-catalyzed dehalogenative polycondensation [, , , , ], and Stille coupling reactions [, , ].
Q6: Can you elaborate on the role of nickel catalysts in polymerization reactions involving this compound?
A6: Nickel catalysts, particularly those with phosphine ligands like NiCl2[bis(diphenylphosphino)benzene], effectively mediate the dehalogenative polycondensation of this compound [, ]. This method provides a route to polythiophenes with varying molecular weights and electronic properties.
Q7: Are there alternative polymerization methods for this compound besides transition-metal catalysis?
A7: Yes, solid-state polymerization of specific this compound derivatives like DBEDOT and DBEDTT has been successfully employed to synthesize PEDOT and PEDTT, respectively []. This method offers an alternative route to insoluble, potentially conductive polythiophenes.
Q8: How do substituents on the thiophene ring affect the reactivity of this compound?
A8: Substituents on the thiophene ring significantly impact the reactivity of this compound. Electron-withdrawing groups, like carboxylates, can enhance the reactivity towards nucleophilic attack, while electron-donating groups may have the opposite effect [, ]. This tunability is crucial for tailoring the properties of the resulting polymers.
Q9: How does the halogen dance phenomenon influence the reactivity of this compound?
A9: The "halogen dance" phenomenon, involving the migration of bromine atoms on the thiophene ring, can occur under certain reaction conditions, particularly in the presence of strong bases like LDA [, , ]. This phenomenon can lead to the formation of unexpected isomers and complicate the synthesis of regioregular polythiophenes.
Q10: How does the position of the bromine atoms affect the properties of the resulting polythiophenes?
A10: The relative positions of bromine atoms in the starting this compound derivatives are critical for controlling the regioregularity of the resulting polymers [, ]. High regioregularity, often achieved through controlled polymerization techniques, is desirable for optimizing the electronic and optical properties of these materials.
Q11: What are the potential applications of this compound-based polymers?
A11: Polythiophenes, including those derived from this compound, hold significant promise in various applications like organic photovoltaics (OPVs) [, ], electrochromic devices [, , ], field-effect transistors (FETs) [], and sensors []. Their tunable electronic properties, processability, and environmental stability make them attractive for these emerging technologies.
Q12: What are some challenges and future directions in this compound research?
A12: Continued research on this compound focuses on developing greener and more efficient synthetic methods, improving the control over polymer architecture and regioregularity, and exploring new applications in organic electronics and beyond [, ]. Understanding the structure-property relationships of these materials remains crucial for their advancement.
- Research on this compound extends to the synthesis and characterization of oligomers, which provide valuable insights into the properties of their polymeric counterparts [, , , , ].
- Characterization techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and X-ray diffraction are essential for probing the optical, electronic, and structural characteristics of this compound-based materials [, , ].
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